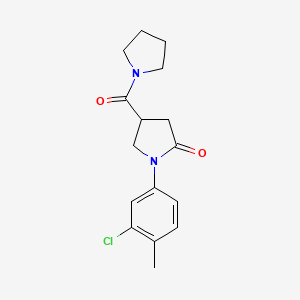

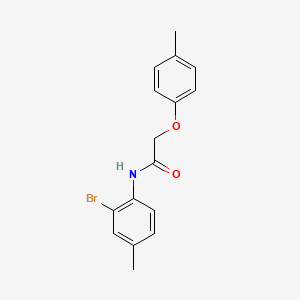

![molecular formula C18H14F4N4O B5505697 8-fluoro-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-2-quinolinecarboxamide](/img/structure/B5505697.png)

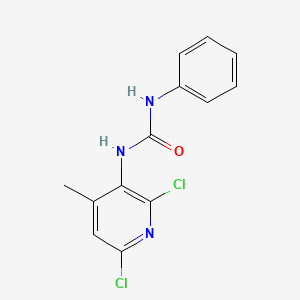

8-fluoro-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-2-quinolinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"8-fluoro-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-2-quinolinecarboxamide" is a compound of interest due to its structural complexity and potential biological activities. The compound belongs to the fluoroquinolone class, known for their broad-spectrum antibacterial activity, although the specific use and applications of this compound extend beyond the typical scope of fluoroquinolones due to its unique substitution pattern.

Synthesis Analysis

The synthesis of related fluoroquinolone derivatives involves multi-step chemical processes that include cyclization, fluorination, and carboxamide formation. For instance, the synthesis of pyridonecarboxylic acids, a closely related compound, was achieved by reacting substituted quinoline with various reagents to introduce the fluoro and carboxamide functional groups in a controlled manner, highlighting the complexity and precision required in synthesizing such molecules (Sukach et al., 2015).

科学的研究の応用

Synthesis and Derivative Studies

Synthesis of Quinoline Derivatives

A series of new quinoline-associated 1,3,4-thiadiazolo pyrimidin derivatives were developed, involving 8-fluoro-4-methylsulfanylthiocarbonylamino-quinoline-3-carboxylic acid ethyl ester as intermediates. These compounds demonstrated antibacterial abilities towards different microorganisms, highlighting their potential as antimicrobial agents (Valluri et al., 2017).

Antimicrobial Activity

Novel pyrazolo[3,4-d]pyrimidine derivatives showed potential as antimicrobial agents. The synthesis involved ethoxymethylenemalononitrile and resulted in compounds with antibacterial and antifungal activities, indicating their relevance in developing new antimicrobial therapies (Holla et al., 2006).

Photostability and Photochemical Reactions

Photoinduced C-F Bond Cleavage

Research on fluorinated 7-amino-4-quinolone-3-carboxylic acids revealed heterolytic defluorination under photochemical conditions. This study provides insights into the photostability and photochemical behaviors of fluorinated quinolones, which are significant for developing photostable therapeutic agents (Fasani et al., 1999).

Chemical Sensing and Biological Applications

Chemosensor for Zn2+

A study introduced a chemosensor for Zn2+ ions based on a quinoline derivative, which showed remarkable fluorescence enhancement in aqueous solution. This sensor could detect Zn2+ concentrations in living cells and water samples, demonstrating its utility in environmental monitoring and biological studies (Park et al., 2015).

Structural and Mechanistic Insights

Antibacterial Quinolones

A distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group in a novel 8-chloroquinolone showed potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This study offers valuable structure-activity relationship insights for developing new antibacterial agents (Kuramoto et al., 2003).

特性

IUPAC Name |

8-fluoro-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F4N4O/c1-10-9-14(18(20,21)22)26-15(24-10)7-8-23-17(27)13-6-5-11-3-2-4-12(19)16(11)25-13/h2-6,9H,7-8H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFWVCIUYHGFRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCNC(=O)C2=NC3=C(C=CC=C3F)C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F4N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-fluoro-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-2-quinolinecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

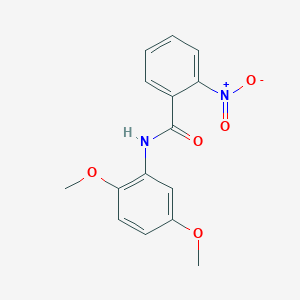

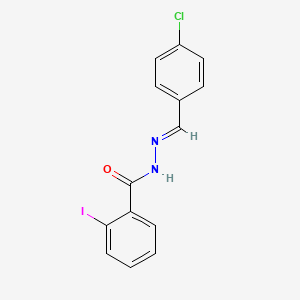

![N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5505648.png)

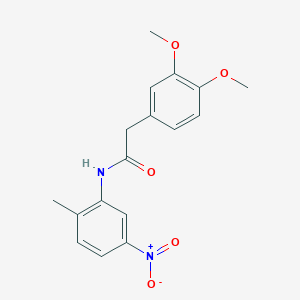

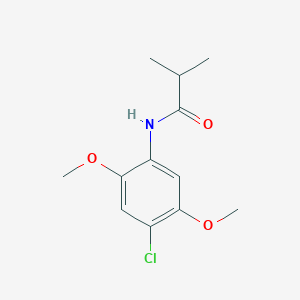

![N,N-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B5505654.png)

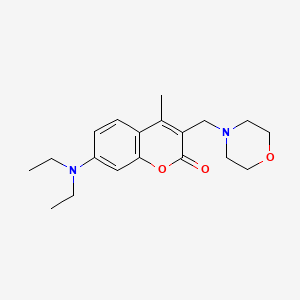

![4-{[(1R*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}benzoic acid](/img/structure/B5505662.png)

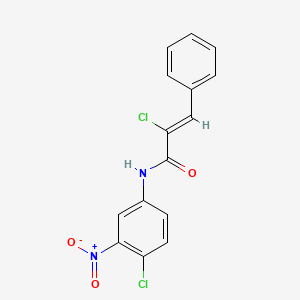

![1-(4-chlorophenyl)-4-[(3,5-difluoro-2-pyridinyl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5505667.png)

![N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5505700.png)